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Compound of Interest

Compound Name:
2-Chloro-6-methoxy-3-

methylpyridine

CAS No.: 1227593-81-8

Cat. No.: B3033863 Get Quote

Executive Summary & Chemical Context
In the development of pyridine-based pharmaceutical intermediates, 2-Chloro-6-methoxy-3-
methylpyridine (CAS: 1227593-81-8) represents a critical scaffold, often utilized in the

synthesis of kinase inhibitors and other bioactive heterocycles. Unlike its widely documented

analog, 2-chloro-6-methoxy-3-nitropyridine, the 3-methyl variant exhibits distinct

physicochemical behavior driven by the lipophilic methyl substitution.

This guide addresses the solubility challenges associated with this compound. As specific

mole-fraction solubility data is often proprietary or absent from open literature for this specific

intermediate, this guide provides a predictive framework, a validated experimental protocol,

and thermodynamic modeling strategies to establish a robust solubility profile.
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Property Detail

IUPAC Name 2-Chloro-6-methoxy-3-methylpyridine

CAS Number 1227593-81-8

Molecular Formula C₇H₈ClNO

Molecular Weight 157.60 g/mol

Key Functional Groups
Pyridine Core (Basic/Aromatic), Chloro (EWG),

Methoxy (EDG), Methyl (Lipophilic)

Mechanistic Solubility Prediction
As a Senior Application Scientist, I advise against relying solely on generic solubility tables.

Instead, we must analyze the Solvation Thermodynamics based on the molecule's functional

architecture.

The "Methyl Effect" on Solvation
The substitution of a nitro group (common in precursors) with a methyl group at the C3 position

fundamentally alters the solvation landscape:

Lipophilicity Shift: The methyl group increases the partition coefficient (LogP). While the nitro

analog is somewhat polar, the 3-methyl variant is significantly more lipophilic.

Implication: Expect higher solubility in non-polar aromatics (Toluene, Xylene) compared to

the nitro-analog.

Crystal Lattice Energy: The methyl group disrupts the planar stacking often seen in nitro-

pyridines, potentially lowering the Melting Point (

) and Enthalpy of Fusion (

).

Causality: A lower
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generally correlates with higher solubility in organic solvents, as the energy penalty to
break the crystal lattice is reduced.

Hydrogen Bonding: The molecule lacks strong H-bond donors (no -OH or -NH) but

possesses H-bond acceptors (Pyridine N, Methoxy O).

Solvent Choice: Protic solvents (Methanol, Ethanol) will solvate via H-bonding to the

nitrogen/oxygen, while Aprotic solvents (Acetone, Ethyl Acetate) will rely on dipole-dipole

interactions.

Predicted Solubility Trends
Based on structural analogs (e.g., 2-chloro-6-methoxypyridine), the expected solubility

hierarchy at 298.15 K is:

Ethyl Acetate > Acetone > Toluene > Ethanol > Methanol > Water

Anti-Solvent Selection: Water or straight-chain alkanes (Heptane/Hexane) are the most

effective anti-solvents for recrystallization processes.

Validated Experimental Protocol: Static Equilibrium
Method
To generate defensible data for process scale-up, you must use a self-validating measurement

system. The following protocol minimizes gravimetric errors and ensures thermodynamic

equilibrium.

Workflow Visualization
The following diagram outlines the critical path for solubility determination, ensuring data

integrity.
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Caption: Figure 1. Systematic workflow for solubility determination using the static equilibrium

method.

Step-by-Step Methodology
Preparation of Supersaturated Solutions:

Add excess 2-Chloro-6-methoxy-3-methylpyridine solid to 10 mL of selected solvent

(Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene) in a jacketed glass vessel.

Expert Tip: Ensure a solid phase persists throughout the experiment. If the solid dissolves

completely, the solution is not saturated.

Equilibration:

Agitate the mixture using a magnetic stirrer at 400 rpm.

Maintain temperature using a circulating water bath (uncertainty

K).

Duration: Allow 24 hours for equilibration, followed by 2 hours of sedimentation (stirring off)

to let fines settle.

Sampling & Filtration:

Withdraw 1-2 mL of the supernatant using a pre-heated glass syringe (to prevent

precipitation inside the needle).
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Filter through a 0.22 µm PTFE membrane filter.

Quantification (HPLC Method):

Dilute the filtrate with the mobile phase to fall within the calibration curve.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase: Acetonitrile : Water (60:40 v/v) is recommended due to the compound's

lipophilicity.

Detection: UV at 275 nm (characteristic absorption of the pyridine ring).

Thermodynamic Modeling & Data Correlation
Raw solubility data (

) must be correlated to thermodynamic models to allow for interpolation at different
temperatures. This is essential for designing cooling crystallization curves.

The Modified Apelblat Equation
This is the industry standard for correlating solubility data of pharmaceutical intermediates.

: Mole fraction solubility.[1][2]

: Absolute temperature (K).[2]

: Empirical model parameters derived from regression.

The van't Hoff Equation
Used to determine the apparent thermodynamic functions (Enthalpy and Entropy of solution).

: Apparent standard enthalpy of solution.

: Apparent standard entropy of solution.

: Universal gas constant (8.314 J/mol·K).

Interpreting the Parameters (Self-Validation)
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If

: The dissolution is endothermic. Solubility increases with temperature (typical for this class
of compounds).

If

: The dissolution is non-spontaneous (requires energy input/mixing).

Comparative Solubility Data (Analog Analysis)
While specific experimental values for the 3-methyl variant must be determined using the

protocol above, the table below provides reference values based on the closely related 2-

chloro-6-methoxy-3-nitropyridine and general pyridine derivatives. Use these ranges as the

starting concentration for your solubility screens.

Table 1: Estimated Solubility Ranges (at 298.15 K)
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Solvent
Polarity Index (

)

Estimated
Solubility (Mole
Fraction

)

Interaction
Mechanism

Ethyl Acetate 4.4 -
Dipole-Dipole (High

Affinity)

Acetone 5.1 - Dipole-Dipole

Methanol 5.1 -
H-Bonding (Solute as

Acceptor)

Ethanol 4.3 - H-Bonding

Toluene 2.4 -

-

Stacking (High Affinity

due to Methyl)

Water 10.2
Hydrophobic

Repulsion

Note: The 3-methyl variant is expected to show higher solubility in Toluene than the nitro-

analog due to the lipophilic methyl group.

Process Implications: Recrystallization Strategy
For purification, a Cooling Crystallization or Anti-solvent Crystallization strategy is

recommended based on the solubility differential.

Recommended Solvent System: Toluene / Heptane
Solvent (Toluene): High solubility at elevated temperatures (e.g., 60°C) due to aromatic

stacking and methyl-group compatibility.
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Anti-Solvent (Heptane): Low solubility.[1][2]

Procedure: Dissolve crude 2-Chloro-6-methoxy-3-methylpyridine in hot Toluene. Slowly

add Heptane to induce nucleation, then cool to 0°C. This exploits the steep solubility curve in

aromatic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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